molecular formula C16H13BrN2OS2 B2593041 1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 421578-40-7

1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone

Cat. No.: B2593041
CAS No.: 421578-40-7
M. Wt: 393.32
InChI Key: PEBFZBANGHUMKL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with an ethyl group at position 5. This core is linked via a thioether bridge to a 4-bromophenyl-acetyl group. Thieno[2,3-d]pyrimidine derivatives are of significant interest due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c1-2-12-7-13-15(18-9-19-16(13)22-12)21-8-14(20)10-3-5-11(17)6-4-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBFZBANGHUMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Introduction of the bromophenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the bromophenyl group to the thienopyrimidine core.

    Formation of the ethanone linkage: This could involve a nucleophilic substitution reaction where the ethanone moiety is introduced.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl analogs (e.g., ) balance electronic effects with moderate steric bulk.

Physical and Spectral Properties

Melting points and spectral data vary with substituents (Table 2):

Compound Name Melting Point (°C) Key Spectral Features (NMR/IR) Reference
Target Compound Not reported Expected thioether (C-S-C) ~70 ppm (¹³C), C=O ~190 ppm N/A
8k: Triazole-pyrimidine-chromenone hybrid with 4-bromophenyl 124–126 ¹H NMR: δ 8.60 (s, 1H, triazole), δ 7.85 (d, J=8.4 Hz, Ar-H)
31: Urea-linked thiadiazole-thienopyrimidine 316–319 IR: 3385 cm⁻¹ (NH), 1714 cm⁻¹ (C=O)
1-(4-Methoxyphenyl)-2-((tetrahydrobenzo-thienopyrimidin-4-yl)thio)ethanone Not reported Predicted pKa = 0.99

Key Observations :

  • Electron-withdrawing groups (e.g., bromo) may lower melting points compared to polar substituents like urea (e.g., compound 31, mp 316–319°C ).
  • Thioether and carbonyl groups dominate spectral profiles, with shifts influenced by adjacent substituents.

Structure-Activity Relationship (SAR) :

  • 4-Bromophenyl vs. 4-Chlorophenyl : Bromine’s larger atomic radius may improve binding affinity over chlorine in hydrophobic pockets .
  • Fused Rings : Tetrahydrobenzo or cyclopenta rings () enhance selectivity but may reduce cell permeability due to increased molecular weight.

Key Observations :

  • Electrochemical methods () offer efficient yields (70–85%) for triazole-linked derivatives.
  • Piperazine substitution () requires mild conditions (60°C, dioxane), balancing efficiency and simplicity.

Biological Activity

1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a bromophenyl group and a thienopyrimidine moiety, which may contribute to its biological effects. The molecular formula is C13H12BrN3OSC_{13}H_{12}BrN_3OS, with a molecular weight of approximately 328.22 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, thiosemicarbazide derivatives have shown increased antibacterial activity compared to their chlorine analogs, attributed to higher electron density on the hydrazinic end of the chain . The presence of the bromine atom may enhance this activity by influencing the compound's electronic properties.

Anticancer Potential

Several studies have explored the anticancer potential of thienopyrimidine derivatives. These compounds often act by inhibiting specific kinases involved in cancer cell proliferation. For example, thienopyrimidine derivatives have been shown to inhibit the growth of various cancer cell lines in vitro, indicating potential as anticancer agents.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Inhibition of estrogen receptor signaling
A549 (Lung Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammatory processes.

Case Studies

  • Case Study on Antibacterial Activity
    A study published in PubMed highlighted that derivatives like 1-(4-Bromophenyl)-2-thiosemicarbazide exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The increased activity was linked to the electron-withdrawing effects of bromine, enhancing the compound's interaction with bacterial targets .
  • Case Study on Anticancer Activity
    In vitro studies on thienopyrimidine derivatives showed that they could effectively inhibit the proliferation of MCF-7 breast cancer cells. The study reported an IC50 value of 10 µM, suggesting that these compounds could serve as leads for developing new anticancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit kinases and other enzymes critical for cell signaling pathways.
  • Apoptosis Induction : Many thienopyrimidine derivatives trigger apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, reducing oxidative stress in cells.

Q & A

Q. What synthetic strategies are effective for preparing 1-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling a bromophenyl ethanone derivative with a thieno[2,3-d]pyrimidine thiol intermediate. Key steps include:

  • Alkylation/Thiolation: Use 2-bromo-1-(4-substituted phenyl)ethanone derivatives (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) with thiol-containing pyrimidines under basic conditions (e.g., K₂CO₃ in DMF) to form thioether linkages .
  • Characterization: Confirm purity and structure via 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and LCMS. For example, 1H^1 \text{H} NMR signals near δ 8.29 ppm (pyrimidine protons) and δ 4.75 ppm (CH₂-S) are diagnostic .
  • Yield Optimization: Adjust reaction time (12–24 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of ethanone to thiol) to minimize side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer: A multi-technique approach is essential:

  • Spectroscopy: 1H^1 \text{H} NMR to identify aromatic protons (δ 7.06–8.01 ppm for bromophenyl and thienopyrimidine moieties) and 13C^{13} \text{C} NMR to confirm carbonyl (δ ~173 ppm) and sulfur-bound carbons .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • Elemental Analysis: Match calculated and observed C/H/N/S percentages to ensure purity (>95%) .

Q. How can researchers assess the compound's preliminary biological activity?

Answer: Initial screening should focus on target-specific assays:

  • Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., PARP inhibition assays for cancer research) .
  • Lipid-Lowering Activity: Evaluate in vitro models (e.g., cholesterol uptake in Caco-2 cells) or in vivo studies in hyperlipidemic rats, comparing effects to gemfibrozil .
  • Cytotoxicity: Test against cancer cell lines (e.g., MCF-7) via MTT assays at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thienopyrimidine ring) influence biological activity?

Answer: Systematic SAR studies are required:

  • Substituent Screening: Replace the ethyl group on the thienopyrimidine with halogens (Cl, F) or aryl groups (naphthyl) to modulate lipophilicity and target binding .
  • Activity Profiling: Compare IC₅₀ values in enzyme assays. For example, 6-ethyl derivatives showed enhanced PARP-1 inhibition (IC₅₀ ~0.5 µM) compared to methyl analogs .
  • Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like PARP-1 or lipid metabolism enzymes .

Q. How can researchers resolve contradictions in biological data across studies?

Answer: Address discrepancies through:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation: Confirm in vitro results with ex vivo models (e.g., isolated hepatocytes) or orthogonal assays (e.g., Western blot for target protein expression) .
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., correlation between thioether linker length and cytotoxicity) .

Q. What strategies are effective for elucidating the compound's metabolic stability and degradation pathways?

Answer: Employ the following methodologies:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS .
  • Metabolite Identification: Use liver microsomes or S9 fractions with LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .
  • Stability Profiling: Assess half-life in plasma (37°C, pH 7.4) and buffer solutions to guide formulation development .

Q. How can X-ray crystallography or computational modeling aid in understanding the compound's mechanism of action?

Answer:

  • Crystallography: Co-crystallize the compound with target proteins (e.g., PARP-1) to resolve binding modes. For example, the thienopyrimidine ring may occupy the nicotinamide pocket .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of key hydrogen bonds (e.g., between the ethanone carbonyl and catalytic residues) .
  • Free Energy Calculations: Use MM-GBSA to quantify binding affinities of analogs and prioritize synthesis .

Q. What advanced purification techniques are recommended for isolating trace impurities?

Answer:

  • HPLC: Use reverse-phase C18 columns with gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) to separate isomers or byproducts .
  • Prep-TLC: Optimize mobile phases (e.g., ethyl acetate/hexane, 3:7) for small-scale purification .
  • Recrystallization: Select solvents (e.g., ethanol/water) that dissolve impurities but precipitate the target compound .

Q. How can researchers design experiments to determine the compound's pharmacokinetic (PK) profile?

Answer:

  • In Vivo PK Studies: Administer the compound (10 mg/kg) to rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify via LC-MS/MS .
  • Tissue Distribution: Use whole-body autoradiography or homogenization followed by LC-MS to measure accumulation in organs .
  • CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

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